furan-2-yl-(2-methylbenzimidazol-1-yl)methanone
Description
Furan-2-yl-(2-methylbenzimidazol-1-yl)methanone is a compound that combines the structural features of furan and benzimidazole. Furan is a heterocyclic organic compound characterized by a five-membered aromatic ring with one oxygen atom. Benzimidazole is another heterocyclic compound, consisting of a fused benzene and imidazole ring. The combination of these two moieties results in a compound with unique chemical and biological properties.
Properties
IUPAC Name |
furan-2-yl-(2-methylbenzimidazol-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O2/c1-9-14-10-5-2-3-6-11(10)15(9)13(16)12-7-4-8-17-12/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEQJLERROYRVNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1C(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of furan-2-yl-(2-methylbenzimidazol-1-yl)methanone typically involves the condensation of furan derivatives with benzimidazole derivatives. One common method involves the reaction of 2-methylbenzimidazole with furan-2-carboxaldehyde in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
Furan-2-yl-(2-methylbenzimidazol-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The benzimidazole moiety can be reduced to form dihydrobenzimidazole derivatives.
Substitution: Electrophilic substitution reactions can occur on the furan ring, leading to the formation of halogenated or alkylated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenating agents like bromine (Br2) and alkylating agents such as methyl iodide (CH3I) are employed.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Dihydrobenzimidazole derivatives.
Substitution: Halogenated or alkylated furan derivatives.
Scientific Research Applications
Furan-2-yl-(2-methylbenzimidazol-1-yl)methanone has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer properties and potential as a therapeutic agent in various diseases.
Industry: Utilized in the development of new materials with specific chemical and physical properties.
Mechanism of Action
The mechanism of action of furan-2-yl-(2-methylbenzimidazol-1-yl)methanone involves its interaction with specific molecular targets and pathways. In biological systems, it can inhibit the activity of certain enzymes, leading to the disruption of metabolic processes in microorganisms. This inhibition is often due to the compound’s ability to bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis .
Comparison with Similar Compounds
Similar Compounds
Furan-2-yl(phenyl)methanone: Similar in structure but lacks the benzimidazole moiety.
2-Methylbenzimidazole: Contains the benzimidazole ring but lacks the furan moiety.
Furan-2-carboxaldehyde: Contains the furan ring but lacks the benzimidazole moiety.
Uniqueness
Furan-2-yl-(2-methylbenzimidazol-1-yl)methanone is unique due to the combination of the furan and benzimidazole moieties, which imparts distinct chemical and biological properties. This dual functionality allows it to participate in a wider range of chemical reactions and exhibit diverse biological activities compared to its individual components .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
